molecular formula C7H12BrN3O2S B8573358 4-bromo-5-ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide

4-bromo-5-ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide

Cat. No. B8573358
M. Wt: 282.16 g/mol
InChI Key: CNKPFPWSETVGBM-UHFFFAOYSA-N
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Description

4-bromo-5-ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide is a useful research compound. Its molecular formula is C7H12BrN3O2S and its molecular weight is 282.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-bromo-5-ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-5-ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-bromo-5-ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide

Molecular Formula

C7H12BrN3O2S

Molecular Weight

282.16 g/mol

IUPAC Name

4-bromo-5-ethyl-N,N-dimethylpyrazole-1-sulfonamide

InChI

InChI=1S/C7H12BrN3O2S/c1-4-7-6(8)5-9-11(7)14(12,13)10(2)3/h5H,4H2,1-3H3

InChI Key

CNKPFPWSETVGBM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=NN1S(=O)(=O)N(C)C)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-Bromopyrrolidine-2,5-dione (20.8 g) was added to a stirring solution (300 mL) of 5-ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide (19.8 g) in tetrahydrofuran at room temperature. The reaction system was heated to 50° C., stirred for 2 hr and concentrated under reduced pressure. The residue was poured into saturated aqueous sodium hydrogen carbonate, and the mixture was extracted with ethyl acetate, and dried over anhydrous magnesium sulfate. Insoluble material was removed by filtration, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (26.2 g) as a yellow oil.
Quantity
20.8 g
Type
reactant
Reaction Step One
Name
5-ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of 5-ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide (19.8 g, 97 mmol) in THF (300 mL) was added 1-bromopyrrolidine-2,5-dione (20.8 g, 117 mmol). The mixture was stirred for 2 h at 50° C. The mixture was concentrated under reduced pressure, and the residue was poured into saturated aqueous NaHCO3. Extraction with EtOAc, washing with brine, drying over MgSO4, filtration and concentration under reduced pressure gave a yellow oil. This residue was purified by column chromatography (Purif, silica gel, hexane to 50:50 hexane/EtOAc) to afford the title compound (26.2 g, 95%) as a yellow oil:
Name
5-ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
20.8 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
95%

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